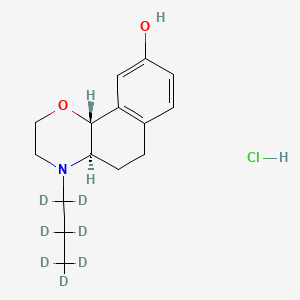
3-Hydroxymethyl Maraviroc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxymethyl Maraviroc is a metabolite of Maraviroc . It has a molecular weight of 529.66 and a molecular formula of C29H41F2N5O2 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxymethyl Maraviroc is related to its parent compound, Maraviroc. The molecular formula of 3-Hydroxymethyl Maraviroc is C29H41F2N5O2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Hydroxymethyl Maraviroc are not available, Maraviroc, the parent compound, is known to undergo extensive metabolism by CYP3A4 . This could potentially involve oxidation and other transformations leading to the formation of various metabolites, including 3-Hydroxymethyl Maraviroc.Physical And Chemical Properties Analysis
3-Hydroxymethyl Maraviroc has a molecular weight of 529.66 and a molecular formula of C29H41F2N5O2 . The parent compound, Maraviroc, is a moderately lipophilic (log D 7.4 2.1) and basic (pK a 7.3) compound with a molecular weight of 514 .Applications De Recherche Scientifique
Vaginal Administration Efficacy : A study examined the pharmacokinetics and efficacy of vaginally administered maraviroc in rhesus macaques. It was found that maraviroc concentrations in vaginal fluid and tissue correlated strongly with protection against SHIV-162P3 challenge, suggesting its potential as a preventive treatment for HIV-1 infection through sexual transmission (Malcolm et al., 2013).
Genetic Impact on Pharmacokinetics : Another study investigated the impact of CYP3A5 gene polymorphisms on the pharmacokinetics and efficacy of maraviroc. The study found that CYP3A5 genotype does not significantly affect the clinical response to maraviroc in HIV-1 treatment, suggesting its broad applicability irrespective of genetic variations (Vourvahis et al., 2018).
Broad-Spectrum Anti-HIV Activity : Maraviroc's potency as an anti-HIV agent was confirmed in a study that demonstrated its effectiveness against a broad spectrum of CCR5-tropic HIV-1 viruses, including primary isolates and clinically derived HIV-1 envelope-recombinant pseudoviruses (Dorr et al., 2005).
Resistance Mechanisms : Research on HIV resistance to maraviroc identified that certain primary isolates can develop resistance through CCR5 tropism modifications. This study enhances the understanding of maraviroc's mechanism of action and potential resistance pathways (Westby et al., 2006).
Metabolism Insights : A study focusing on maraviroc's metabolism revealed that cytochrome P450 3A5 plays a significant role in its oxidative metabolism. This knowledge is crucial for understanding drug interactions and optimizing dosing regimens (Lu et al., 2012).
Microbicide Application : Maraviroc has been studied as a topical microbicide gel for HIV-1 vaginal transmission prevention. In humanized RAG-hu mice, a maraviroc gel formulation effectively prevented HIV-1 infection, underscoring its potential as a microbicide (Neff et al., 2011).
Long-Term Safety : A five-year safety evaluation of maraviroc in HIV-1-infected patients highlighted its general safety and tolerability, with low rates of serious adverse events, suggesting its suitability for long-term treatment (Gulick et al., 2014).
Mécanisme D'action
The mechanism of action of 3-Hydroxymethyl Maraviroc would be expected to be similar to that of its parent compound, Maraviroc. Maraviroc is an entry inhibitor and works by blocking HIV from entering human cells. Specifically, Maraviroc is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 .
Safety and Hazards
Maraviroc, the parent compound, is known to be toxic and can cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects . It’s reasonable to assume that 3-Hydroxymethyl Maraviroc, as a metabolite of Maraviroc, may have similar safety and hazard profiles.
Propriétés
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22?,23?,24?,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAXWUVUSZZECX-DGGBHQDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675941 |
Source


|
| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217535-55-1 |
Source


|
| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



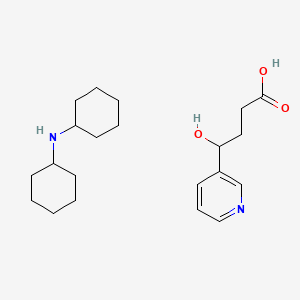

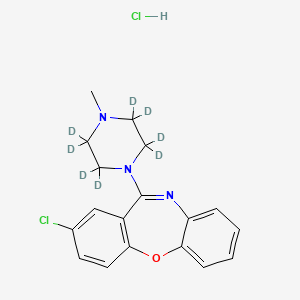
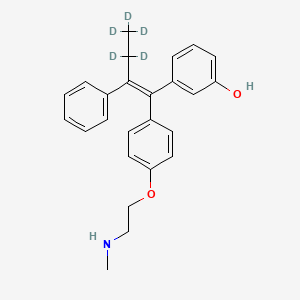

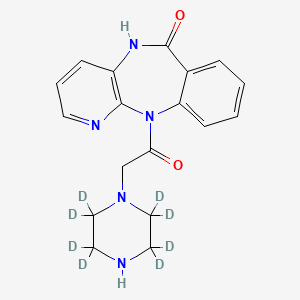
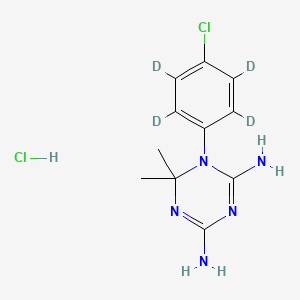
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
